Ziprasidone D8

概述

描述

它是一种血清素 (5-HT) 和多巴胺受体拮抗剂,具有强大的抗精神病作用 。该化合物主要用于科学研究,以研究齐拉西酮的药代动力学和药效学。

准备方法

合成路线和反应条件: CP-88059 D8 的合成涉及将氘原子掺入齐拉西酮分子中。 这通常通过在特定条件下进行氢-氘交换反应来实现 。该过程涉及使用氘化试剂和溶剂,以确保氘在分子中所需位置的掺入。

工业生产方法: CP-88059 D8 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保氘标记化合物的纯度和一致性。 生产在配备处理氘化合物的专用设施中进行 。

化学反应分析

反应类型: CP-88059 D8 会经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。

还原: 还原反应可以进行,将该化合物转化为其还原形式。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

主要产物: 这些反应形成的主要产物取决于所用条件和试剂的具体情况。 例如,氧化可能会产生氧化衍生物,而还原可能会产生该化合物的还原形式 。

科学研究应用

Pharmacokinetic Studies

Ziprasidone D8 is primarily utilized as an internal standard in pharmacokinetic studies to quantify the concentration of ziprasidone in biological samples. A notable study demonstrated a validated bioanalytical method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying ziprasidone in rabbit plasma. The method employed liquid-liquid extraction and achieved a linear range of 0.05 to 200 ng/mL for ziprasidone, with high recovery rates of 92.57% for ziprasidone and 95.70% for this compound .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Linear Range | 0.05 - 200 ng/mL |

| Intra-run Precision | 0.625 - 0.947% |

| Inter-run Precision | 2.182 - 3.198% |

| Recovery (Ziprasidone) | 92.57% |

| Recovery (this compound) | 95.70% |

Analytical Chemistry Applications

This compound has been employed in various analytical methods to enhance the accuracy of drug detection and quantification in biological matrices.

- High-Performance Liquid Chromatography (HPLC) : A rapid HPLC method was developed for the determination of ziprasidone in rat urine, utilizing solid-phase extraction protocols. The method achieved a linear range from 1 μg/mL to 200 μg/mL, with a limit of detection (LOD) at 0.2 μg/mL and a limit of quantification (LOQ) at 0.5 μg/mL .

Table 2: Analytical Method Validation for this compound

| Method | Parameter | Value |

|---|---|---|

| HPLC | Linear Range | 1 - 200 μg/mL |

| LOD | Limit of Detection | 0.2 μg/mL |

| LOQ | Limit of Quantification | 0.5 μg/mL |

| Recovery Rate | Urine Samples | ~95% |

Clinical Applications

Ziprasidone is clinically indicated for the treatment of schizophrenia and bipolar disorder, with research exploring its effects on various patient populations.

- Child and Adolescent Studies : Clinical trials have assessed the efficacy and safety of ziprasidone in children and adolescents with psychiatric disorders. One study indicated significant improvements in tic severity among youths with Tourette's syndrome treated with ziprasidone compared to placebo .

- Electrophysiological Studies : Research has also investigated the effects of ziprasidone on cardiac tissue, revealing that it can induce arrhythmogenic changes through alterations in intracellular calcium and sodium levels . This highlights the importance of monitoring cardiac function in patients receiving ziprasidone treatment.

Table 3: Clinical Findings on Ziprasidone

| Study Focus | Population | Findings |

|---|---|---|

| Tourette's Syndrome | Ages 7-16 | Significant tic reduction |

| Cardiac Effects | Rabbit Atrial Tissue | Induced arrhythmogenesis |

作用机制

CP-88059 D8 通过拮抗血清素 (5-HT) 和多巴胺受体发挥作用。它对血清素 5-HT2A 受体和多巴胺 D2 受体具有高亲和力。 据信,5-HT2A 受体的拮抗作用可以限制与多巴胺受体阻滞相关的令人不快的运动副作用,并提高对精神分裂症阴性症状的疗效 。 该化合物对其他血清素受体亚型也具有高亲和力,这可能会增强其治疗潜力 。

类似化合物:

齐拉西酮: CP-88059 D8 的非氘化版本。

齐拉西酮盐酸盐: 齐拉西酮的盐形式,用于各种制剂。

齐拉西酮甲磺酸盐: 齐拉西酮的另一种盐形式,具有相似的药理特性

独特性: CP-88059 D8 由于掺入了氘原子而具有独特性,这使其成为药代动力学和药效学研究中宝贵的工具。 氘标记允许对生物系统中的化合物进行精确跟踪和分析,从而提供非标记化合物无法获得的见解 。

相似化合物的比较

Ziprasidone: The non-deuterated version of CP-88059 D8.

Ziprasidone hydrochloride: A salt form of Ziprasidone used in various formulations.

Ziprasidone mesylate: Another salt form of Ziprasidone with similar pharmacological properties

Uniqueness: CP-88059 D8 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in pharmacokinetic and pharmacodynamic studies. The deuterium labeling allows for precise tracking and analysis of the compound in biological systems, providing insights that are not possible with non-labeled compounds .

生物活性

Ziprasidone D8 is a deuterated form of the atypical antipsychotic drug ziprasidone, which is primarily used to treat schizophrenia and bipolar disorder. The biological activity of this compound is of considerable interest due to its pharmacological properties, metabolic pathways, and potential therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Pharmacodynamics

Ziprasidone acts primarily as an antagonist at the dopamine D2 and serotonin 5-HT2A receptors. It also exhibits moderate affinity for other serotonin receptors (5-HT1A, 5-HT1D, 5-HT2C) and norepinephrine reuptake sites. Its unique receptor profile contributes to its efficacy in managing psychotic disorders while minimizing motor side effects commonly associated with other antipsychotics.

Key Binding Affinities

| Receptor Type | Binding Affinity (Ki nM) |

|---|---|

| Dopamine D2 | 4.8 |

| Serotonin 5-HT2A | 0.4 |

| Serotonin 5-HT1A | 1.3 |

| Norepinephrine | Moderate |

| Histamine H1 | 47 |

This receptor binding profile indicates that this compound may provide enhanced modulation of mood and cognitive improvement compared to other atypical antipsychotics .

Pharmacokinetics

Ziprasidone is extensively metabolized in the liver, primarily through aldehyde oxidase and cytochrome P450 enzymes (CYP3A4). The pharmacokinetic parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME).

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability (fed state) | ~60% |

| Peak Plasma Concentration | 6-8 hours post-administration |

| Half-Life | 6-10 hours |

| Metabolism | Primarily hepatic |

| Excretion of unchanged drug | <1% in urine |

The absorption of ziprasidone is significantly increased when taken with food, reaching optimal bioavailability .

Case Studies and Clinical Evidence

Recent studies have explored the use of ziprasidone in various clinical settings, including its application in patients with Parkinson's disease (PD). A systematic review identified several case reports and studies assessing the efficacy and safety of ziprasidone in treating psychosis associated with PD.

Findings from Case Series

- Study Overview : A systematic review included two prospective trials and eleven case reports involving ziprasidone treatment in PD patients.

- Efficacy : Ziprasidone was generally effective for treating psychosis with few adverse events reported.

- Adverse Events : Some patients experienced worsening motor symptoms; however, it was considered a safer alternative compared to other atypical antipsychotics like quetiapine .

Biological Mechanisms

Research has indicated that ziprasidone may influence intracellular calcium () and sodium () homeostasis, contributing to its proarrhythmic potential. A study on rabbit atrial tissues demonstrated that ziprasidone treatment led to increased intracellular levels and dysregulation of currents.

Mechanistic Insights

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for confirming the isotopic purity of Ziprasidone D8 in synthetic chemistry research?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential. HRMS confirms the mass shift caused by deuterium incorporation, while NMR identifies specific deuteration sites. Cross-validation using both methods is critical to address matrix interferences, especially when this compound is used as an internal standard in bioanalytical assays. Standardized protocols, akin to psychiatric assessment tools like PANSS, ensure reproducibility .

Q. How should researchers design a HPLC-UV method to quantify this compound in pharmaceutical formulations?

- Methodological Answer : Account for deuterium-induced retention time shifts compared to non-deuterated Ziprasidone. Conduct forced degradation studies (acidic/alkaline conditions) to validate specificity. System suitability tests must demonstrate resolution factors ≥2 between this compound and impurities. Follow pharmacopeial guidelines for linearity, LOD/LOQ, and precision (≤15% RSD). Avoid redundant parameters, as emphasized naire design principles .

Q. What validation parameters are critical when using this compound as an internal standard in LC-MS/MS bioanalysis?

- Methodological Answer : Validate ion suppression effects, stability under storage/processing conditions, and cross-reactivity with metabolites. Matrix effect studies should cover all biological matrices (e.g., plasma, cerebrospinal fluid). Involve statisticians early to define precision criteria (e.g., ≤15% RSD) and power calculations, similar to clinical trial frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s blood-brain barrier (BBB) penetration across preclinical studies?

- Methodological Answer : Perform a meta-analysis using standardized data extraction templates (species, dosing, sampling methods). Apply multivariate regression to identify confounders like lipid solubility or P-glycoprotein interactions. Validate mechanistically using in vitro BBB models with isotopic tracing. Contextualize limitations using frameworks for interpreting study biases, as highlighted in media analysis of academic research .

Q. What experimental design optimizes comparative studies of this compound’s metabolic stability vs. non-deuterated analogs in hepatic models?

- Methodological Answer : Use paired human liver microsome incubations under identical conditions (pH, temperature, cofactors). Quantify parent compounds/metabolites via LC-MS/MS with deuterated internal standards. Employ repeated-measures ANOVA to control inter-donor variability. Predefine sample sizes using power analysis, aligning with guidelines for ethical and statistically robust research .

Q. How does deuteration impact Ziprasidone’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

- Methodological Answer : Implement physiologically based pharmacokinetic (PBPK) modeling to isolate deuteration effects from other variables. Validate models using isotopic tracer studies in preclinical species. Aggregate data from heterogeneous sources (e.g., clinical trials, in vitro assays) via advanced search strategies to address knowledge gaps, as recommended in scientific search methodologies .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers analyze conflicting data on this compound’s half-life in different population cohorts?

- Methodological Answer : Stratify data by covariates like age, hepatic function, and CYP450 genotypes. Use sensitivity analysis to assess robustness. Reference guidelines for avoiding "inductive fallacies" (e.g., overgeneralizing from limited cohorts), as cautioned in academic writing standards .

Q. What strategies ensure ethical rigor when designing human pharmacokinetic studies involving this compound?

- Methodological Answer : Obtain ethics committee approval for deuterated compound administration. Clearly define inclusion/exclusion criteria (e.g., pregnancy status, concomitant medications) in protocols. Use validated questionnaires to collect participant data without bias, adhering to principles of concise and relevant survey design .

属性

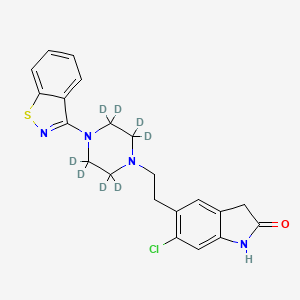

IUPAC Name |

5-[2-[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27)/i7D2,8D2,9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWVFYHBGMAFLY-UFBJYANTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)([2H])[2H])([2H])[2H])C4=NSC5=CC=CC=C54)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126745-58-1 | |

| Record name | 1126745-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。